2-Formyl-4-nitrophenylboronic acid pinacol ester
Description
BenchChem offers high-quality 2-Formyl-4-nitrophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-nitrophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXQJVCGMUZAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Formyl-4-nitrophenylboronic acid pinacol ester CAS 1351054-91-5 properties
[1]
CAS: 1351054-91-5 Formula: C₁₃H₁₆BNO₅ Molecular Weight: 277.08 g/mol IUPAC Name: 5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]
Executive Summary
2-Formyl-4-nitrophenylboronic acid pinacol ester is a high-value, bifunctional heterocyclic building block designed for advanced medicinal chemistry and materials science.[1] Its structural uniqueness lies in the ortho-positioning of a reactive formyl group relative to a boronic pinacol ester (Bpin), combined with a para-nitro group that electronically tunes the system.[1]
This scaffold serves as a "divergent node" in synthesis:
-
Suzuki-Miyaura Coupling: The Bpin moiety allows for reliable cross-coupling to build biaryl systems.[1][2]
-
Benzoxaborole Synthesis: The ortho-formyl/boronate motif is the privileged precursor for benzoxaboroles—a class of boron-heterocycles with validated antimicrobial and anti-inflammatory activity (e.g., Tavaborole, Crisaborole).[1][2]
-
Electronic Tuning: The nitro group (para to boron) increases the Lewis acidity of the boron center, enhancing its reactivity in condensation and sensing applications.[1][2]
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Value / Description |
| Appearance | Off-white to yellow solid (crystalline powder) |
| Melting Point | 112–118 °C (Predicted based on structural analogues) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; sparingly soluble in water.[1] |
| Stability | Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |
| Reactivity | Bpin: Susceptible to hydrolysis/transesterification; active in Pd-catalyzed coupling.Aldehyde: Active in reductive amination, condensation, and oxidation.Nitro: Reducible to aniline (chemoselective reduction required).[1][2] |
Structural Analysis & Mechanistic Utility[12]
The utility of CAS 1351054-91-5 stems from the precise geometric arrangement of its functional groups.[1]
-
The Ortho Effect (C1-B vs C2-CHO): The proximity of the empty p-orbital on boron to the carbonyl oxygen allows for reversible B-O interactions.[1] Upon reaction with nucleophiles (e.g., amines), this facilitates rapid cyclization to form stable borono-heterocycles.[1][2]
-
The Para Nitro Group (C4-NO₂): Positioned para to the boronate, the strong electron-withdrawing nature of the nitro group pulls electron density from the aromatic ring.[1][2] This increases the electrophilicity (Lewis acidity) of the boron atom, making it more reactive toward diols (in sensing) or transmetallation (in coupling) compared to the non-nitrated analogue.[1][2]
Synthetic Pathways[1][7][13][14][15]
Protocol: Palladium-Catalyzed Borylation
The most robust route to CAS 1351054-91-5 is the Miyaura borylation of 2-bromo-5-nitrobenzaldehyde .[1] This method avoids the use of unstable lithiated intermediates that are incompatible with the nitro group.[2]
Reagents:
-
Substrate: 2-Bromo-5-nitrobenzaldehyde (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)[1][2]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, B₂pin₂, and KOAc.
-
Inertion: Evacuate and backfill with Argon three times.[1][2] Add the Pd-catalyst under a positive stream of Argon.[1]
-
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.[1] Note: Avoid temperatures >100°C to prevent degradation of the aldehyde.[1][2]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1][2] Rinse with EtOAc.[1][2]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 9:1 to 4:1).[1][2] The product is typically a yellow solid.[1][2]
[1]
Application Workflows
Workflow A: Synthesis of Benzoxaboroles (Drug Discovery)
This is the primary application for this intermediate.[1][2] Benzoxaboroles are privileged scaffolds in medicinal chemistry due to their ability to bind to biological targets via the boron atom (e.g., trapping the tRNA synthetase editing site).[1][2]
-
Mechanism: Reductive amination.[1][2] The amine condenses with the aldehyde to form an imine, which coordinates to the boron.[1][2] Reduction of the imine (e.g., with NaBH₄) leads to the cyclic benzoxaborole.[1][2]
-
Advantage: The nitro group can be subsequently reduced to an amine, providing a handle for further derivatization (amides, ureas) to optimize SAR (Structure-Activity Relationship).[1][2]
Workflow B: Suzuki-Miyaura Cross-Coupling
The Bpin group allows this molecule to serve as a "masked" formyl-nitro-phenyl nucleophile.[1]
-
Coupling Partners: Aryl halides (Ar-X), Vinyl halides.[1][2]
-
Conditions: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) work well.[1][2]
-
Caution: The aldehyde is sensitive to strong bases; use weak bases (K₃PO₄, NaHCO₃) if possible.[1][2]
Handling and Stability (Safety)
-
Storage: Store at 2–8°C. The pinacol ester is relatively stable to hydrolysis compared to the free boronic acid, but prolonged exposure to moisture will degrade it.[1][2]
-
Safety: The compound contains a nitro group (potential energetic precursor, though stable on this ring) and an aldehyde (reactive).[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]
-
Purification Note: Boronic esters can streak on silica gel.[1][2] Deactivation of silica with 1% Triethylamine is recommended if streaking occurs.[1][2]
References
-
Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][2] The Journal of Organic Chemistry, 60(23), 7508–7510.[1][2] Link[1][2]
-
Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. (2010).[1][2][3] Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 51(47), 6181-6185.[1][2] Link[1][2][3]
-
Benzoxaborole Reviews: Zhang, J., et al. (2013).[1][2][4] The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372–1381.[1][2][5] Link
-
Boronic Acid Properties: Hall, D. G.[1][2] (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1][2]
Sources
- 1. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 3. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Chemical structure of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a bifunctional scaffold for heterocyclic synthesis and medicinal chemistry.
Executive Summary
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly functionalized arylboronate intermediate characterized by three distinct reactive centers: an electrophilic aldehyde (C1), a nucleophilic pinacol boronate (C2), and an electron-withdrawing nitro group (C4). This ortho-formyl boronate motif is a "privileged scaffold" in drug discovery, serving as a direct precursor to benzoxaboroles (a class of boron-based antimicrobials) and a versatile building block for constructing fused heterocycles via Suzuki–Miyaura coupling followed by condensation.
| Property | Data |
| IUPAC Name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Common Name | 2-Formyl-5-nitrophenylboronic acid pinacol ester |
| Molecular Formula | C₁₃H₁₆BNO₅ |
| Molecular Weight | 277.08 g/mol |
| Key Functionality | ortho-Formyl Boronate (Benzoxaborole Precursor) |
| Primary Application | Synthesis of Benzoxaboroles, Phthalazinones, Phenanthridines |
Structural Analysis & Reactivity Profile
Geometric & Electronic Structure
The molecule features a 1,2,4-trisubstituted benzene ring. The steric proximity of the formyl group (C1) and the bulky pinacol boronate (C2) creates a unique "frustrated" environment.
-
The ortho-Effect: The carbonyl oxygen of the aldehyde can act as a Lewis base toward the boron atom, increasing the Lewis acidity of the boron center. In the presence of water or protic solvents, this interaction facilitates the hydrolysis of the pinacol ester to form the cyclic hemiacetal 5-nitro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
-
Electronic Push-Pull: The nitro group at C4 (para to the aldehyde) strongly withdraws electron density, making the aldehyde highly electrophilic and susceptible to nucleophilic attack (e.g., by amines or hydrazines). Conversely, it deactivates the ring towards electrophilic aromatic substitution but activates it for S_NAr reactions if the boronate is displaced (though rare).
Equilibrium: Open Ester vs. Cyclic Benzoxaborole
In anhydrous organic solvents (DCM, THF), the compound exists as the open pinacol ester. Upon exposure to moisture or aqueous base, the pinacol group is hydrolyzed, leading to spontaneous cyclization.
Figure 1: Hydrolytic equilibrium between the open pinacol ester and the cyclic benzoxaborole species.
Synthetic Pathways[1]
Synthesis of ortho-formyl arylboronates is challenging due to the potential for protodeboronation or polymerization. The recommended route utilizes acetal protection to mask the aldehyde during the metalation step.
Route A: Acetal Protection (Recommended High-Yield Protocol)
This pathway avoids the incompatibility of the aldehyde with palladium catalysts or basic conditions during borylation.
-
Protection: Convert 2-bromo-4-nitrobenzaldehyde to its dimethyl acetal using trimethyl orthoformate and
-TsOH. -
Miyaura Borylation: React the acetal with bis(pinacolato)diboron (B₂pin₂) using a Pd(II) catalyst.
-
Deprotection: Acidic hydrolysis restores the aldehyde.
Detailed Protocol (Step 2: Borylation):
-
Reagents: 2-Bromo-4-nitrobenzaldehyde dimethyl acetal (1.0 equiv), B₂pin₂ (1.1 equiv), KOAc (3.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: Heat at 80-90°C for 4-12 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Note: Silica gel can cause partial deprotection; use neutralized silica or alumina).
Route B: Direct Borylation (Advanced)
Recent advances in catalyst design (e.g., Pd-XPhos or Pd-SPhos ) allow for the direct borylation of unprotected 2-bromo-benzaldehydes, though yields may be lower due to side reactions (Cannizzaro or competitive oxidation).
Applications in Drug Discovery[1][2]
Synthesis of Benzoxaboroles (Antimicrobial Scaffold)
The hydrolysis of 4-Nitro-2-(Bpin)benzaldehyde yields 5-nitro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
-
Mechanism: The empty p-orbital of boron accepts electron density from the hydrated aldehyde oxygen, forming a stable 5-membered oxaborole ring.
-
Therapeutic Relevance: Benzoxaboroles (e.g., Tavaborole, Crisaborole) are clinically approved for fungal and inflammatory conditions. The 5-nitro derivative serves as a potent scaffold for developing next-generation antibiotics targeting leucyl-tRNA synthetase.
Divergent Heterocycle Synthesis
The compound acts as a linchpin for constructing fused heterocycles via a "Coupling-Condensation" sequence.
Figure 2: Divergent synthetic utility of the 4-nitro-2-(Bpin)benzaldehyde scaffold.
Case Study: Synthesis of Phenanthridines
-
Step 1: Suzuki coupling of the scaffold with an ortho-amino aryl bromide (e.g., 2-bromoaniline).
-
Step 2: Intramolecular condensation between the aldehyde and the amine.
-
Result: Formation of a phenanthridine core, a key pharmacophore in anticancer alkaloids.
Experimental Handling & Safety
Stability & Storage[3]
-
Moisture Sensitivity: High. The pinacol ester is prone to hydrolysis.[1][2][3][4][5] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Air Sensitivity: Moderate. The aldehyde can oxidize to the carboxylic acid (4-nitro-2-(Bpin)benzoic acid) upon prolonged air exposure.
-
Purification: Avoid acidic silica gel during chromatography, as it catalyzes deboronation or acetalization. Use neutral alumina or deactivated silica (treated with 1% Et₃N).
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precaution: Boronic esters can release pinacol upon hydrolysis; ensure adequate ventilation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98. Link
-
Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Lillo, V., et al. (2009). Simple and Efficient Synthesis of Benzoxaboroles via Palladium-Catalyzed Borylation of 2-Bromo-benzaldehydes. Synlett, 2009(10), 1647-1650. Link
Sources
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Procurement & Application Guide: 2-Formyl-4-nitrophenylboronic Acid Pinacol Ester
The following technical guide details the procurement, synthesis, and handling of 2-Formyl-4-nitrophenylboronic acid pinacol ester , a specialized building block used in advanced medicinal chemistry.
Chemical Profile & Critical Quality Attributes (CQA)
This compound is a high-value "orphan" building block, meaning it is rarely found as a shelf-stock item due to the reactive nature of the ortho-formyl boronate motif. It combines an electron-deficient ring (nitro group) with a dual-electrophile/nucleophile handle (aldehyde/boronate), making it critical for synthesizing fused heterocycles (e.g., benzoboroxoles) and PROTAC linkers.[1]
| Attribute | Specification |
| Chemical Name | 2-Formyl-4-nitrophenylboronic acid pinacol ester |
| Systematic Name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Target Structure | Benzene ring substituted at 1-(Bpin) , 2-(CHO) , 4-(NO₂) |
| Molecular Formula | C₁₃H₁₆BNO₅ |
| Molecular Weight | 277.08 g/mol |
| Stability Concern | High. The ortho-formyl group facilitates rapid oxidation to carboxylic acid or hydrolysis of the boronate ester (protodeboronation) under moist conditions.[1][2] |
Market Analysis: Suppliers & Procurement Strategy
Status: Non-Stock / Custom Synthesis Required. Extensive market analysis indicates this specific isomer is not currently held in stock by major catalog vendors (Sigma, Enamine, Combi-Blocks) for immediate dispatch.[1] Procurement requires one of two strategies: Custom Synthesis (Outsourced) or In-House Preparation .[1]
Strategy A: Custom Synthesis (Outsourced)
Recommended for Drug Discovery teams requiring >10g with certified purity.[1]
| Supplier Tier | Recommended Vendors | Estimated Lead Time | Est. Price (Custom) |
| Tier 1 (Premium) | Boc Sciences , Syngene | 4–6 Weeks | $2,500 – $3,500 / 10g |
| Tier 2 (Catalog) | Combi-Blocks , Fluorochem | 3–5 Weeks | $1,500 – $2,200 / 10g |
| Tier 3 (Bulk) | Ambeed , Alichem | 4–8 Weeks | Inquiry Based |
Procurement Note: When requesting quotes, specify CAS 1256355-10-8 (generic for bromo-precursor analogs) or provide the structure directly. Ask for "Miyaura Borylation of 2-bromo-5-nitrobenzaldehyde."
Strategy B: In-House Synthesis (Recommended)
Most cost-effective route. Requires purchasing the stable precursor.[1]
Precursor Target: 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5) This precursor is stable, cheap, and widely available.[1]
| Precursor Supplier | Pack Size | Price (Approx.) | Stock Status |
| Apollo Scientific | 5g | £15.00 ($19) | In Stock (UK) |
| Combi-Blocks | 5g | $18.00 | In Stock (USA) |
| Sigma-Aldrich | 1g | $45.00 | In Stock |
| Fluorochem | 25g | £65.00 ($82) | In Stock (EU) |
Technical Synthesis Protocol (Self-Validating)
Since direct purchase is difficult, the following Miyaura Borylation protocol is the industry standard for generating this compound.[1] This protocol is designed to prevent the oxidation of the aldehyde during the coupling.[1]
Reaction Logic Diagram (Graphviz)
Caption: Miyaura Borylation workflow converting the aryl bromide precursor to the target pinacol ester.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Bromo-5-nitrobenzaldehyde (1.0 equiv).
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv).[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).[1]
-
Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Do not use carbonate bases (K₂CO₃) as they can trigger aldol condensation of the aldehyde.[1]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Procedure:
-
Setup: Charge an oven-dried Schlenk flask with the substrate, B₂pin₂, KOAc, and Pd catalyst.[1]
-
Inertion: Evacuate and backfill with Argon three times.[1] (Oxygen sensitivity is high for the catalyst).[1]
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent thermal decomposition of the nitro group.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash with EtOAc.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0% → 20%).
Quality Control & Stability
To ensure the integrity of the purchased or synthesized material, use this validation checklist.
| Test | Acceptance Criteria | Failure Mode Indicator |
| ¹H NMR (CDCl₃) | Distinct singlet at ~10.2 - 10.5 ppm (Aldehyde CHO). Methyl singlets at 1.3 ppm (Pinacol).[1][3] | Loss of CHO peak indicates oxidation to carboxylic acid.[1] |
| ¹¹B NMR | Single peak at ~30 ppm .[1] | Peak at ~20 ppm suggests hydrolysis to boronic acid.[1] |
| TLC (Silica) | Single spot, UV active.[1] | Streaking indicates hydrolysis on the plate.[1] |
| Appearance | White to pale yellow solid.[1] | Dark brown/black indicates Pd contamination or decomposition.[1] |
Storage Protocol:
-
Temperature: -20°C (Long term).
-
Container: Amber glass (light sensitive due to nitro group).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1][5]
-
Apollo Scientific. (2024).[1] Product Catalog: 2-Bromo-5-nitrobenzaldehyde.
-
Combi-Blocks. (2024). Boronic Acid Derivatives Catalog.
Sources
Technical Guide: Solubility & Handling of Nitro-Substituted Aryl Boronic Acid Pinacol Esters
Executive Summary
Nitro-substituted aryl boronic acid pinacol esters (Ar-NO₂-Bpin) represent a unique class of intermediates in medicinal chemistry and materials science. Their physicochemical behavior is defined by a "molecular tug-of-war": the pinacol ester (Bpin) moiety confers lipophilicity and organic solubility, while the nitro group (NO₂) introduces a strong dipole (3–4 D) that enhances crystal lattice energy and polarity.
This guide provides a technical framework for predicting solubility, selecting solvents for Suzuki-Miyaura cross-couplings, and executing purification protocols without compromising the boronate ester integrity.
Part 1: Physicochemical Basis of Solubility
To master the handling of these compounds, one must understand the competing forces at play. Unlike simple alkyl boronates, nitro-aryl variants exhibit distinct solubility profiles due to electronic stacking.
The Dipole-Lattice Competition
The solubility (
-
The Nitro Effect (Lattice Enhancer): The nitro group is a strong electron-withdrawing group (EWG). It creates a significant dipole moment, facilitating strong intermolecular electrostatic interactions and
stacking in the solid state. This effectively raises the melting point and lowers solubility in non-polar solvents (e.g., hexanes). -
The Pinacol Effect (Solubilizer): The tetramethyldioxaborolane ring is bulky and lipophilic. It disrupts the tight packing potential of the aromatic core and provides a "greasy" handle, enhancing solubility in common organic solvents (e.g., DCM, THF).
Stability Considerations
While Bpin esters are more stable than free boronic acids, they are not inert.
-
Hydrolysis Risk: In the presence of water and Lewis acids (e.g., acidic silica gel), the pinacol group can hydrolyze back to the free boronic acid, which is significantly less soluble in organic media and difficult to purify.
-
Transesterification: In primary alcohols (MeOH, EtOH), equilibrium exchange can occur, although the pinacol ester is thermodynamically preferred due to the chelate effect.
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with nitro-substituted aryl Bpin esters.
| Solvent Class | Examples | Solubility Profile | Application Context |
| Chlorinated | DCM, Chloroform | High | Ideal for extraction, transfer, and NMR. The dipole of DCM matches the nitro group well. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Preferred for biological assays and high-temp Suzuki couplings. Hard to remove post-reaction. |
| Ethers | THF, 1,4-Dioxane, MTBE | High | Standard solvents for Suzuki couplings. MTBE is excellent for liquid-liquid extraction. |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Good general solvent. Often used as the "good solvent" in recrystallization pairs. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Caution: Potential for slow transesterification. Often used as co-solvents in coupling reactions. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Low/Insoluble | Critical: Used as the "anti-solvent" to precipitate/crystallize the product. |
Part 3: Experimental Protocols
Protocol A: Rapid Solubility Screening
Objective: To determine the optimal solvent system for reaction or purification.
-
Preparation: Weigh 10 mg of the specific nitro-aryl Bpin ester into a 4 mL glass vial.
-
Stepwise Addition: Add the test solvent in 50 µL increments at Room Temperature (RT).
-
Agitation: Vortex for 10 seconds after each addition.
-
Visual Check:
-
Clear Solution < 200 µL: Highly Soluble (>50 mg/mL).
-
Clear Solution 200–1000 µL: Moderately Soluble (10–50 mg/mL).
-
Cloudy/Solid > 1000 µL: Insoluble (<10 mg/mL).
-
-
Thermal Stress: If insoluble at RT, heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: Purification via "Crash-Out" Recrystallization
Context: Nitro-aryl Bpin esters are often crystalline solids. Chromatography on silica can lead to degradation (streaking). Recrystallization is the superior purification method.
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM or EtOAc (the "Good Solvent") at slightly elevated temperature (30–35°C).
-
Tip: Filter this solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (Pd residues, base).
-
-
Anti-Solvent Addition: Slowly add Hexanes or Heptane (the "Bad Solvent") dropwise with stirring until a persistent turbidity (cloudiness) appears.
-
Nucleation: Add a small "seed" crystal if available, or scratch the inner wall of the flask with a glass rod.
-
Crystallization: Cool the mixture slowly to RT, then to 0°C in an ice bath.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Hexanes.
Protocol C: Chromatographic Stabilization
If chromatography is unavoidable:
-
Pre-treatment: Pass the eluent containing 1% Triethylamine (TEA) through the column to neutralize acidic sites on the silica.
-
Alternative: Use Neutral Alumina instead of silica gel to prevent protodeboronation.
Part 4: Visualization of Workflows
Diagram 1: Solubility Logic & Decision Tree
This diagram illustrates the decision-making process for handling these compounds based on their solubility behavior.
Caption: Decision matrix for purifying nitro-aryl Bpin esters, prioritizing recrystallization over chromatography to preserve ester integrity.
Diagram 2: The "Tug-of-War" Solvation Mechanism
Visualizing the competing forces that determine whether the compound dissolves or precipitates.
Caption: Mechanistic view of solubility. The NO₂ group drives lattice stability (insolubility), while the Bpin group drives solvation. The solvent choice tips this balance.
Part 5: Impact on Suzuki-Miyaura Coupling
The solubility profile directly dictates the success of cross-coupling reactions.
-
The "Oiling Out" Problem: In highly aqueous systems (e.g., Toluene/Water 1:1), nitro-aryl Bpin esters may precipitate or "oil out" due to the hydrophobic Bpin group and the incompatibility of the nitro group with non-polar toluene.
-
Recommended Solvent Systems:
-
Dioxane/Water (4:1): Excellent universal system. Dioxane solubilizes the Bpin ester, while water dissolves the inorganic base (K₂CO₃).
-
DMF/Water or DMSO: Required for highly insoluble nitro-polyaromatic substrates.
-
-
Base Selection: Use bases with organic solubility (e.g., Cs₂CO₃ or K₃PO₄ ) rather than Na₂CO₃ if using lower water ratios, to ensure the base interacts with the soluble boronate species.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littlejohn, A. C., & Smith, J. W. (1957). The dipole moments of some aromatic nitro-compounds in relation to the steric inhibition of the mesomeric effect of the nitro-group. Journal of the Chemical Society, 2476–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org.[1][2][3][4] Synth. 2020, 97, 1-11.[5]
-
Genentech. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 198-204.
Sources
An In-depth Technical Guide to the Safe Handling of 2-Formyl-4-nitrophenylboronic acid pinacol ester
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Formyl-4-nitrophenylboronic acid pinacol ester. As a specialized reagent in drug discovery and organic synthesis, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
2-Formyl-4-nitrophenylboronic acid pinacol ester is a solid organic compound with the molecular formula C13H16BNO5.[1] Its structure incorporates three key functional groups that dictate its reactivity and potential hazards: the pinacol ester of boronic acid, an aromatic nitro group, and a benzaldehyde moiety.
While specific toxicological data for this compound are not available, an analysis of related molecules allows for a presumptive hazard assessment.
Anticipated Hazards:
-
Skin and Eye Irritation: Many substituted phenylboronic acid pinacol esters are classified as skin and eye irritants.[2][3] Direct contact may cause redness, pain, and serious eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]
-
Harmful if Swallowed or Inhaled: Based on data for similar compounds, this substance may be harmful if ingested or inhaled.[2][3]
-
Moisture Sensitivity: Pinacolboronate esters are known to be susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid.[4] This degradation can affect sample purity and reactivity.
-
Combustibility: While not highly flammable, the compound is a combustible solid.[5] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and boron oxides may be released.[2]
A summary of likely hazard classifications, extrapolated from related compounds, is presented in Table 1.
| Hazard Category | Classification | Basis of Assessment |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Extrapolated from data on similar aromatic boronic esters.[6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common classification for related boronic acid pinacol esters.[2][3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A frequent hazard associated with this class of compounds.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Based on the potential for dusts to irritate the respiratory system.[3] |
Table 1: Presumptive GHS Hazard Classification
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls:
-
Fume Hood: All handling of 2-Formyl-4-nitrophenylboronic acid pinacol ester should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should also be worn where there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.
-
Protective Clothing: A flame-retardant laboratory coat is required. Ensure clothing provides full coverage of the arms.
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.
The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Avoid Dust Formation: This compound is a solid; handle it carefully to avoid generating dust.[2]
-
Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[2]
-
Grounding: When transferring larger quantities of the solid, ground and bond containers and receiving equipment to prevent static discharge.[7][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8][9]
Storage:
-
Container: Keep the container tightly closed and properly labeled.[2][3][7][8]
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][9] Refrigerated storage (2-8°C) is often recommended for boronic acid pinacol esters to ensure long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][3][9] Also, protect from moisture.[2][3]
The following diagram outlines the decision-making process for the appropriate handling and storage of 2-Formyl-4-nitrophenylboronic acid pinacol ester.
Caption: Handling and Storage Decision Workflow.
Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][10] If skin irritation persists, consult a physician.[3]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][10]
-
Ingestion: If swallowed, rinse out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10] A water spray can be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and boron oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable environmental regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containerization: Collect chemical waste in its original container or a suitable, labeled, and sealed container for hazardous waste. Do not mix with other waste.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[9] Contaminated packaging should be treated as unused product.[10]
Conclusion
While 2-Formyl-4-nitrophenylboronic acid pinacol ester is a valuable synthetic intermediate, it possesses potential hazards that necessitate careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. The foundation of laboratory safety lies in a proactive and knowledgeable approach to hazard management.
References
-
CRO Splendid Lab Pvt. Ltd. 2-Formyl-4-nitrophenylboronic Acid Pinacol Ester. Retrieved from [Link]
-
Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 156-162. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2769536, 4-Formylphenylboronic acid pinacol ester. Retrieved from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.ca [fishersci.ca]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Formylphenylboronic acid, pinacol ester AldrichCPR 128376-64-7 [sigmaaldrich.com]
- 6. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Note: Reductive Amination Protocols for 2-Formyl-4-nitrophenylboronic Acid Pinacol Ester
Executive Summary & Strategic Value
This guide details the reductive amination of 2-Formyl-4-nitrophenylboronic acid pinacol ester , a trifunctional "linchpin" scaffold. This molecule is critical in medicinal chemistry for constructing PROTAC linkers, covalent inhibitors, and biaryl libraries.
The Challenge: The molecule contains three distinct reactive centers:
-
Aldehyde (C-2): The target for reductive amination.[1][2][3]
-
Nitro (C-4): A redox-sensitive group that must not be reduced during the amination.
-
Boronate Ester (C-1): A Lewis-acidic center prone to hydrolysis or intramolecular coordination (Wulff-type) if not properly handled.
The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) under strictly anhydrous conditions. This reagent system offers the precise chemoselectivity required to reduce the intermediate imine without touching the nitro group or hydrolyzing the pinacol ester.
Mechanistic Logic & Chemoselectivity
To ensure experimental success, one must understand the electronic interplay of this specific scaffold.
The "Nitro-Aldehyde" Synergy
The nitro group at the para position relative to the aldehyde (and meta to the boronate) exerts a strong electron-withdrawing effect (–I, –M).
-
Consequence: The aldehyde carbonyl is highly electrophilic, facilitating rapid imine formation with amines, even those with lower nucleophilicity.
-
Risk: The resulting benzylamine product will have reduced basicity compared to a non-nitrated analog.
The Boronate-Imine Interaction
In free boronic acids (-B(OH)₂), an ortho-formyl group reacts with amines to form cyclic B-N coordinated species (benzoboroxoles).
-
Pinacol Protection: The bulky pinacol ester prevents this cyclization sterically and chemically.
-
Critical Control Point: You must maintain anhydrous conditions. If water enters the system, the pinacol ester may hydrolyze.[4] Once hydrolyzed to the free acid, the boron will coordinate with the newly formed amine, potentially trapping the product in a cyclic form that is difficult to elute or purify.
Caption: Chemoselective pathway. STAB ensures aldehyde reduction while preserving the Nitro and Boronate moieties.
Experimental Protocols
Protocol A: Standard Reductive Amination (Primary/Secondary Amines)
Applicability: General purpose for non-hindered amines. Reagents:
-
Substrate: 2-Formyl-4-nitrophenylboronic acid pinacol ester (1.0 equiv).
-
Amine: 1.1 – 1.2 equiv.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Workflow:
-
Imine Formation:
-
In a flame-dried vial equipped with a stir bar, dissolve the Boronate Ester (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Add Acetic Acid (1.0 equiv).
-
Optional: Add 4Å molecular sieves to scavenge water (prevents Bpin hydrolysis).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Monitor by TLC or LCMS. The aldehyde peak should diminish, and the imine (often less polar) should appear.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath). Note: STAB is mild, but cooling prevents exotherms that could degrade sensitive amines.
-
Add STAB (1.5 equiv) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
Checkpoint: LCMS should show the product mass (M+H). Ensure no reduction of the Nitro group (M-30 or M-16 species) has occurred.
-
-
Workup (Critical for Boronates):
-
Quench by adding saturated aqueous NaHCO₃. Do not stir for prolonged periods (boronates can deborylate or hydrolyze in basic aqueous media).
-
Immediately extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Chromatography (SiO₂).
-
Note: Boronate esters can streak on silica. Use 1–2% Triethylamine in the eluent if streaking occurs, or use neutral alumina.
-
Protocol B: "Hard-to-Form" Imines (Sterically Hindered)
Applicability: For unreactive amines or anilines where STAB is too slow. Reagents: Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium Borohydride (NaBH₄).
-
Activation:
-
Dissolve Boronate Ester (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF.
-
Add Ti(OiPr)₄ (2.0 equiv).
-
Stir at RT (or 50°C if needed) for 12–24 hours. The solution typically turns yellow/orange.
-
-
Reduction:
-
Cool to -78°C or 0°C.
-
Add NaBH₄ (2.0 equiv) (solid or solution in diglyme).
-
Warm to RT and stir for 2 hours.
-
-
Quench:
-
Carefully add water (exothermic!). A white precipitate (TiO₂) will form.
-
Filter through Celite to remove titanium salts. Rinse with EtOAc.
-
Quantitative Data Summary
| Parameter | Protocol A (STAB) | Protocol B (Ti-NaBH4) |
| Primary Amine Yield | 85 - 95% | 70 - 85% |
| Secondary Amine Yield | 70 - 85% | 80 - 90% |
| Nitro Tolerance | Excellent (No reduction) | Good (Temp. control vital) |
| Bpin Stability | High (Non-aqueous) | Moderate (Requires careful quench) |
| Reaction Time | 2 - 16 Hours | 12 - 24 Hours |
| Water Tolerance | Low (Use Sieves) | Very Low (Strictly Anhydrous) |
Applications & Downstream Chemistry[5]
This scaffold is a gateway to complex medicinal agents.
Sequential Functionalization
The power of this molecule lies in the orthogonality of its groups.
-
Step 1: Reductive Amination (Current Protocol). Installs the "Head" group.
-
Step 2: Suzuki-Miyaura Coupling. The Bpin group reacts with Aryl Halides (Ar-X) using Pd(dppf)Cl₂/K₂CO₃. Note: The amine formed in Step 1 does not interfere with standard Suzuki conditions.
-
Step 3: Nitro Reduction. The Nitro group is reduced to an Aniline (H₂/Pd-C or Fe/NH₄Cl) to provide a handle for amide coupling.
Caption: Divergent synthesis pathways. The scaffold allows independent modification of the Boron and Nitro sectors.
Troubleshooting & QC
-
Issue: Low Yield / Hydrolysis.
-
Diagnosis: Appearance of broad peak in ¹H NMR at ~8.0-9.0 ppm (Boronic acid -OH) or loss of Pinacol methyl singlets (~1.3 ppm).
-
Fix: Ensure solvents are dry. Store STAB in a desiccator. Reduce time in aqueous NaHCO₃ workup.
-
-
Issue: Incomplete Reaction.
-
Diagnosis: Aldehyde peak (~10.4 ppm) persists.
-
Fix: Increase Acetic Acid to 2.0 equiv. Switch to Protocol B (Titanium) if steric hindrance is suspected.
-
-
Issue: "Sticky" Spot on TLC.
-
Fix: The amine-boronate can interact with silica silanols. Deactivate silica with 1% Et₃N before loading the column.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Matteson, D. S. "Boronic Esters in Stereoselective Synthesis." Tetrahedron, vol. 45, no. 7, 1989, pp. 1859-1885. Link
-
Groziak, M. P. "Boron Therapeutics on the Horizon." American Journal of Therapeutics, vol. 8, no. 5, 2001, pp. 321-328. (Context on B-N interaction in ortho-substituted boronates). Link
-
Bhatt, V., et al. "Chemoselective Reductive Amination of Carbonyl Compounds."[5] Journal of Organic Chemistry, vol. 80, 2015.[5] (General chemoselectivity of borohydrides). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Optimization for 2-Formyl-4-nitrophenylboronic Acid Pinacol Ester
Case ID: 2-F-4-N-Bpin-001 Status: Active Priority: Critical (Substrate Instability)
Executive Summary: The "Electronic Suicide" Mechanism
The Core Problem: You are working with a substrate that is electronically "programmed" to self-destruct. The 2-Formyl-4-nitrophenylboronic acid pinacol ester combines three destabilizing factors:
-
4-Nitro Group: A strong electron-withdrawing group (EWG) that dramatically stabilizes the negative charge on the aromatic ring, making the C-B bond fragile.
-
2-Formyl Group: An ortho-EWG that provides both inductive destabilization and steric pressure.
-
Base Sensitivity: In standard Suzuki couplings, the base attacks the boron atom to form a boronate "ate" complex. For your molecule, this complex is the transition state for protodeboronation (replacing the Boron with Hydrogen), yielding 3-nitrobenzaldehyde as the major byproduct.
The Solution Strategy: To prevent this, you must decouple the transmetalation (productive pathway) from the protodeboronation (destructive pathway). This requires minimizing the concentration of the "ate" complex and accelerating the palladium cycle.
Mechanistic Insight
The following diagram illustrates the competing pathways. Your goal is to block the "Path B" (Destruction) and force "Path A" (Coupling).
Figure 1: Mechanistic divergence between productive coupling and protodeboronation. The nitro group accelerates Path B by stabilizing the Transient Aryl Anion.
Troubleshooting Guide: Optimization Parameters
Issue 1: "My reaction turns black/brown immediately and yields nitrobenzaldehyde."
Diagnosis: Rapid protodeboronation driven by high pH and aqueous conditions. Corrective Action:
-
Base Selection: Stop using Carbonates (
, ) or Hydroxides. These generate high concentrations of the "ate" complex. -
Switch to: Potassium Phosphate Tribasic (
) or Cesium Fluoride (CsF) .-
Why:
has a buffering effect. Fluoride activates the boronate ester without generating high concentrations of hydroxide, which is the primary proton source for deboronation [1].
-
Issue 2: "The starting material disappears, but no product is formed."
Diagnosis: The catalyst is too slow. The substrate decomposes before the Palladium can find it. Corrective Action:
-
Catalyst Upgrade: Switch to high-activity catalyst systems that facilitate rapid oxidative addition and transmetalation.
-
Recommendation: Use Pd(dba)2 + XPhos or SPhos .
-
Why: Buchwald biaryl ligands (like XPhos) create a highly active monolithic Pd(0) species that can "grab" the unstable boronate before it falls apart [2].
-
Issue 3: "I see the aldehyde peak in NMR shifting or disappearing."
Diagnosis: Side reaction of the 2-formyl group (Cannizzaro reaction or oxidation). Corrective Action:
-
Exclude Oxygen: Ensure rigorous degassing. Aldehydes oxidize to carboxylic acids, which alter the pH and kill the reaction.
-
Avoid Strong Bases: Strong bases trigger the Cannizzaro disproportionation of the aldehyde. Use anhydrous conditions (Protocol B below).
Recommended Protocols
Protocol A: The "Buffered" Aqueous Method (Standard)
Best for: Initial attempts if you lack anhydrous handling equipment.
| Component | Reagent | Equivalents | Notes |
| Substrate | 2-Formyl-4-nitro-Bpin | 1.2 - 1.5 eq | Excess is required due to instability. |
| Electrophile | Aryl Bromide/Iodide | 1.0 eq | |
| Catalyst | Pd(Amphos)Cl2 or Pd(dppf)Cl2 | 5 mol% | Robust catalysts. |
| Base | 2.0 - 3.0 eq | Do not dissolve in water first. Add as solid. | |
| Solvent | Dioxane / Water (10:1) | 0.1 M | Keep water content minimal. |
| Temp | 40°C - 60°C | - | Do not reflux. Heat accelerates deboronation. |
Step-by-Step:
-
Charge solid reagents (Pd, Base, Substrate, Electrophile) into a vial.
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed solvent mixture via syringe.
-
Heat to 40°C. Monitor by LCMS every 30 mins. If no product after 2h, stop.
Protocol B: The "Anhydrous" Fluoride Method (Advanced)
Best for: Highly unstable substrates where Protocol A fails.
| Component | Reagent | Equivalents | Notes |
| Base | Cesium Fluoride (CsF) | 2.0 eq | Must be anhydrous/dried. |
| Solvent | Anhydrous THF or Dioxane | 0.1 M | Strictly dry solvents. |
| Catalyst | Pd_2(dba)_3 + XPhos | 2% / 4% | High turnover frequency. |
| Additive | Molecular Sieves (4Å) | - | To scavenge trace water. |
Step-by-Step:
-
Flame-dry glassware under vacuum.
-
Add CsF, Pd source, Ligand, and reagents under inert atmosphere (Glovebox preferred).
-
Add anhydrous solvent.
-
Stir at Room Temperature first. Only heat to 40°C if sluggish.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow. Identifying the specific byproduct is key to selecting the correct fix.
Frequently Asked Questions (FAQ)
Q: Can I use the free boronic acid instead of the Pinacol ester? A: No. For this specific substrate (2-formyl-4-nitro), the free acid is significantly less stable. The Pinacol ester provides a steric shield and reduces the Lewis acidity of the boron center, slowing down the initial base attack. Stick to the Bpin ester [4].
Q: Why not use MIDA boronates? A: If the Pinacol ester fails despite optimization, MIDA boronates are the ultimate backup . The MIDA ligand locks the boron sp3 hybridization, making it unreactive until hydrolyzed. You would run a "slow-release" protocol where the active boronic acid is released slowly, keeping its concentration low and preventing side reactions [5].[1]
Q: My reaction works but decomposes during column chromatography. Why? A: Silica gel is slightly acidic. The 2-formyl group can interact with silanols.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity, or use neutral alumina.
References
-
Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society.[2]
-
Kassel, T., & Denmark, S. E. (2021).[5] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10] Journal of the American Chemical Society.[2]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Lability of Pinacol Esters in Aqueous Workups
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of boronic acid pinacol esters (Bpins) during aqueous workup procedures. Our goal is to equip you with the expertise to anticipate, diagnose, and solve common challenges, ensuring the integrity of your valuable compounds.
Introduction: The Double-Edged Sword of Pinacol Esters
Boronic acid pinacol esters are invaluable intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their popularity stems from their enhanced stability compared to free boronic acids, which are prone to dehydration and protodeboronation. This stability facilitates easier handling, purification, and storage.[1] However, this stability is conditional. The formation of the pinacol ester is a reversible process, and in the presence of water or alcohols, the ester can hydrolyze back to the parent boronic acid and pinacol.[2] This lability becomes a critical issue during aqueous workup and chromatographic purification, often leading to significant yield loss and purification challenges.[2][3]
This guide is structured to address the most pressing questions and issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I see a new, more polar spot on my TLC plate after an aqueous wash of my reaction mixture containing a pinacol ester. What is it?
A: It is highly probable that you are observing the corresponding boronic acid, which is the product of pinacol ester hydrolysis. Boronic acids are significantly more polar than their pinacol esters and will exhibit a lower Rf value on a normal-phase TLC plate, often appearing near the baseline. The presence of water and any acidic or basic residues from your reaction or quench can catalyze this hydrolysis.
Q2: Under what pH conditions are pinacol esters most susceptible to hydrolysis?
A: Pinacol esters are sensitive to both acidic and basic aqueous conditions.[4] While they exhibit moderate stability around neutral pH, the rate of hydrolysis increases significantly in both strongly acidic and strongly basic environments.
-
Acidic Conditions: Strong acids, such as 1M HCl, are commonly used to neutralize basic reaction mixtures or remove acid-labile protecting groups. However, these conditions can lead to rapid hydrolysis of pinacol esters.[5][6]
-
Basic Conditions: Similarly, strong bases like 1M NaOH, used to quench reactions or remove acidic byproducts, will also promote hydrolysis. Even weaker bases, such as potassium carbonate, have been reported to cause cleavage, especially in the presence of protic solvents like methanol.
Q3: How do substituents on my aryl pinacol boronate affect its stability?
A: The electronic properties of the substituents on the aromatic ring play a crucial role in the stability of aryl pinacol boronates.
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the boron atom, making it less electrophilic and therefore less susceptible to nucleophilic attack by water. This results in a slower rate of hydrolysis.[7]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the boron atom, increasing its Lewis acidity and making it more prone to hydrolysis.
Q4: Is it possible to perform an aqueous workup without significant hydrolysis?
A: While challenging, it is possible if carefully controlled. The key is to minimize the contact time with the aqueous phase and to work at or near neutral pH. Using a saturated brine solution for extractions can sometimes be beneficial as it can decrease the solubility of the organic compounds in the aqueous layer.[8] However, for particularly sensitive substrates, a non-aqueous workup is the most reliable approach.
Troubleshooting Guide
Problem 1: Significant product loss is observed after aqueous extraction.
-
Diagnosis: The pinacol ester is likely hydrolyzing during the extraction process.
-
Solution 1: Minimize Contact Time and Control pH. Perform the extraction quickly and avoid vigorous, prolonged shaking. Ensure the pH of the aqueous layer is as close to neutral as possible. Use a saturated solution of a mild buffer if compatible with your product.
-
Solution 2: Employ a Non-Aqueous Workup. This is the most robust solution for preventing hydrolysis. A detailed protocol is provided below.
-
Solution 3: "Salting Out". Washing with brine (saturated NaCl solution) can decrease the solubility of your pinacol ester in the aqueous phase, potentially reducing hydrolysis by limiting its exposure to water.[8]
Problem 2: My pinacol ester streaks badly during silica gel chromatography, and I'm getting poor recovery.
-
Diagnosis: The acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester on the column, leading to streaking and product loss.[3]
-
Solution 1: Use Boric Acid-Treated Silica Gel. Impregnating the silica gel with boric acid effectively suppresses the over-adsorption and decomposition of pinacol esters.[9] A detailed protocol for preparing and using boric acid-treated silica gel is provided in the experimental protocols section.
-
Solution 2: Neutralize the Silica Gel. You can prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, like triethylamine, to neutralize the acidic sites before packing the column. However, be mindful of the compatibility of your compound with the base.
-
Solution 3: Consider Alternative Stationary Phases. For particularly sensitive compounds, using a less acidic stationary phase like neutral alumina might be beneficial.
Problem 3: How do I quench my reaction (e.g., a Grignard or organolithium reaction) without introducing water and hydrolyzing my newly formed pinacol ester?
-
Diagnosis: The use of standard aqueous quenching agents will inevitably lead to hydrolysis.
-
Solution: Non-Aqueous Quenching.
-
For quenching excess organometallic reagents, you can use an anhydrous solvent like isopropanol or acetone, added slowly at low temperature.
-
Alternatively, you can quench with a source of "dry" acid, such as bubbling dry HCl gas through the reaction mixture or adding a solution of a solid acid like para-toluenesulfonic acid monohydrate in an anhydrous solvent. Always perform these operations with caution and in a well-ventilated fume hood.
-
Data Presentation
The stability of aryl pinacol boronates is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes the hydrolysis rates for a series of para-substituted phenylboronic pinacol esters at physiological pH.
| Substituent (para-) | Hammett Constant (σ) | Half-life at pH 7.4 (minutes) |
| -NH₂ | -0.66 | ~180 |
| -OH | -0.37 | ~60 |
| -NHCOCH₃ | -0.15 | ~10 |
Data adapted from Achilli et al. (2013).[7]
This data clearly demonstrates that electron-donating groups significantly slow down the rate of hydrolysis.
Experimental Protocols
Protocol 1: Non-Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is designed to isolate a pinacol ester product from a Suzuki-Miyaura reaction while avoiding contact with water.
-
Reaction Quenching (if necessary): If your reaction contains residual reactive species, quench them under anhydrous conditions as described in the troubleshooting guide.
-
Solvent Removal: Once the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Addition of a Non-Polar Solvent: To the crude residue, add a non-polar solvent in which your product is soluble but the inorganic salts (e.g., potassium carbonate, palladium residues) are not. Toluene or hexanes are good starting points.
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the filter cake with a small amount of the non-polar solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
-
Purification: Purify the crude product using chromatography on boric acid-treated silica gel (see Protocol 2).
Protocol 2: Preparation and Use of Boric Acid-Treated Silica Gel for Chromatography
This method is highly effective for the purification of pinacol boronic esters.[9]
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol or methanol).
-
Add silica gel to this solution to form a slurry.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Dry the silica gel under high vacuum to remove any residual solvent.
Chromatography Procedure:
-
Pack a column with the prepared boric acid-treated silica gel using your desired eluent system.
-
Load your crude pinacol ester onto the column.
-
Elute the column as you would with standard silica gel, collecting fractions and monitoring by TLC.
Mandatory Visualizations
Hydrolysis Mechanisms of Pinacol Esters
The hydrolysis of pinacol esters can be catalyzed by both acid and base. The mechanisms are depicted below.
Caption: Acid-Catalyzed Hydrolysis of a Pinacol Ester.
Caption: Base-Catalyzed Hydrolysis of a Pinacol Ester.
Experimental Workflow: Non-Aqueous Workup
The following diagram illustrates a typical non-aqueous workup procedure to prevent pinacol ester hydrolysis.
Caption: Workflow for a Non-Aqueous Workup.
References
-
Lessard, M. C., et al. (2021). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 60(23), 12819-12824. [Link]
- Miller, J. A. (2012). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(5), 414-417.
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(3), 438-443.
- Kabalka, G. W., & Wu, Z. (2003). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Tetrahedron Letters, 44(8), 1659-1661.
- Firooz, A. R., & Britovsek, G. J. P. (2021). Assessing the stability and reactivity of a new generation of boronic esters.
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(3), 438-443.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.
- Singh, S., & Singh, V. K. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(33), 7116-7132.
-
Reddit. (2022). Trouble purifying my boronate ester compound. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
D'Souza, D. M., & Wagner, F. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(8), 1988–1991. [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- D'Souza, D. M., & Wagner, F. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(8), 1988–1991.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Improving yield in Suzuki coupling of ortho-substituted formyl phenyl boronates
Technical Support Center: Suzuki Coupling of Ortho-Formyl Phenyl Boronates
Introduction: The "Ortho-Formyl" Paradox
User Query: "I am attempting to couple 2-formylphenylboronic acid with an aryl bromide. I see rapid consumption of the starting material but <10% yield of the product. The major byproduct is benzaldehyde. What is going on?"
Technical Analysis: You are encountering protodeboronation , the Achilles' heel of ortho-substituted electron-deficient boronates. The ortho-formyl group creates a "perfect storm" for catalyst failure:
-
Steric Hindrance: The ortho substituent physically blocks the palladium center, slowing down the transmetallation step.
-
Electronic Destabilization: The electron-withdrawing formyl group (–CHO) increases the Lewis acidity of the boron center. While this usually aids transmetallation, in this specific geometry, it facilitates rapid hydrolysis of the C–B bond under basic conditions [1, 6].
-
Benzoxaborole Equilibrium: 2-Formylphenylboronic acids exist in equilibrium with cyclic hemiacetals (benzoxaboroles). This cyclization alters the hybridization of the boron atom, potentially sequestering the active species required for the catalytic cycle [19, 22].
Module 1: Mechanism & Diagnostics
To solve the yield issue, we must first visualize the competition between the productive catalytic cycle and the destructive side reaction.
Figure 1: The Protodeboronation Trap This diagram illustrates how the base-activated boronate species is diverted from the Palladium cycle into the irreversible hydrolysis pathway.
Caption: Competition between productive transmetallation (Path A) and destructive protodeboronation (Path B). The ortho-formyl group accelerates Path B while sterically hindering Path A.
Module 2: Strategic Solutions
To improve yield, we must accelerate Path A (Transmetallation) and suppress Path B (Hydrolysis).
Strategy A: Ligand Engineering (Accelerating Path A)
Standard ligands like PPh3 or dppf are insufficient for ortho-substituted formyl boronates. You require Buchwald Dialkylbiaryl Phosphines .[1]
-
Recommendation: SPhos or XPhos .[2]
-
Why: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky.[2] The bulk creates a "pocket" around the Pd center that promotes reductive elimination and, crucially, stabilizes the monoligated Pd(0) species, preventing catalyst decomposition [1, 12].
Strategy B: The "Slow Release" Method (Suppressing Path B)
If the concentration of the free boronic acid is high, the base will rapidly degrade it.
-
Recommendation: Use MIDA Boronates (N-methyliminodiacetic acid boronates).[3][4]
-
Why: MIDA boronates are protected and do not transmetallate directly. Under hydrolytic conditions (aqueous base), they slowly release the active boronic acid. This keeps the standing concentration of the unstable species low, matching the rate of transmetallation and minimizing decomposition [10, 15].
Module 3: Optimized Protocols
Protocol 1: The SPhos System (For Moderate Instability)
Use this for standard ortho-formyl boronic acids/esters.
Reagents:
-
Catalyst: SPhos Pd G2 (Precatalyst) - Do not use Pd(OAc)2 + SPhos separately if possible; G2 ensures 1:1 active species.
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) - Milder than Carbonate/Hydroxide.
-
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water.
Step-by-Step:
-
Charge a reaction vial with Aryl Bromide (1.0 equiv), 2-Formylphenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add SPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%).
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed Toluene and Water (10:1 v/v). Concentration: 0.1 M - 0.2 M.
-
Heat to 80°C - 100°C for 2-4 hours. Note: Higher heat is often necessary to overcome the steric barrier of transmetallation.
Protocol 2: The MIDA Slow-Release (For High Instability)
Use this if Protocol 1 yields <30% or if the substrate decomposes instantly.
Reagents:
-
Boron Source: 2-Formylphenyl MIDA boronate.
-
Catalyst: SPhos Pd G2 (2-5 mol%).
-
Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ (for specific MIDA activation).
-
Solvent: THF / Water (10:1).
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and SPhos Pd G2.
-
Add THF and Water (degassed).
-
Heat to 60°C . The water/base combination will slowly hydrolyze the MIDA protecting group, releasing the active boronic acid at a rate that the catalyst can consume immediately.
Module 4: Base & Solvent Selection Guide
The choice of base is critical to prevent the Cannizzaro reaction (disproportionation of the aldehyde) or Aldol condensation.
| Base | Strength | Risk of Side Rxn | Recommendation |
| K₃PO₄ | Moderate | Low | Primary Choice. Good balance of activation vs. stability. |
| K₂CO₃ | Moderate | Medium | Acceptable, but can be too basic for sensitive aldehydes. |
| CsF | Weak (Anhydrous) | Very Low | Use for Anhydrous Conditions. Activates boron without water, stopping hydrolysis [3]. |
| NaOH/KOH | Strong | High | AVOID. Promotes Cannizzaro and rapid protodeboronation. |
| Et₃N | Weak (Organic) | Low | Ineffective for most Suzuki couplings unless specific conditions (e.g., silver additives) are used. |
Troubleshooting FAQ
Q: I see the formation of a homocoupled product (Biaryl-Biaryl).
-
Cause: Oxidation of the boronic acid or presence of oxygen.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Increase the steric bulk of the ligand (SPhos/XPhos generally suppress homocoupling).
Q: The reaction turns black immediately (Palladium Black).
-
Cause: Catalyst decomposition. The ligand is not stabilizing the Pd(0) species effectively.
-
Fix: Switch to a Precatalyst (SPhos Pd G2/G3). If already using it, lower the temperature slightly or increase the catalyst loading.
Q: My aldehyde is oxidizing to a carboxylic acid.
-
Cause: Trace oxygen in the presence of Pd.
-
Fix: Add a small amount of antioxidant (e.g., BHT) or switch to strictly anaerobic conditions. Alternatively, use a masked aldehyde (acetal) and deprotect later.
Decision Tree: Optimization Workflow
Figure 2: Troubleshooting Logic
Caption: Logical workflow for diagnosing and fixing low yields based on observed byproducts.
References
-
Buchwald Phosphine Ligands. Sigma-Aldrich. Link
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. Link
-
Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem. Link
-
Protodeboronation. Wikipedia. Link
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. National Institutes of Health (PMC). Link
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Link
-
Recent Advances in Metal-Catalyzed Alkyl–Boron Suzuki-Miyaura Cross-Couplings. MDPI. Link
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Link
-
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. Link
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective routes to orthogonally-substituted aromatic MIDA boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01141A [pubs.rsc.org]
Technical Support Center: Purification Strategies for Pinacol Byproducts
Welcome to the Technical Support Center for the purification of reaction mixtures containing pinacol byproducts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target compounds from this common impurity. Pinacol (2,3-dimethylbutane-2,3-diol) is a frequent byproduct in reactions such as the pinacol coupling and as a derivative of boronic esters (pinacol boronate esters) used in Suzuki-Miyaura cross-coupling reactions.[1][2] Its removal can be notoriously difficult due to its physical properties.[3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format. Each section explains the underlying scientific principles and provides actionable, field-proven protocols to address specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pinacol so difficult to remove from my reaction mixture?
A1: The difficulty in removing pinacol stems from a combination of its physical properties:
-
Polarity: As a diol, pinacol is a relatively polar molecule, which can cause it to have similar solubility and chromatographic behavior to many polar target compounds.
-
Low Melting Point: Anhydrous pinacol has a melting point of 40-43 °C, and its hexahydrate melts at 46-47 °C.[4][5] This low melting point can lead to "oiling out" during recrystallization if not carefully controlled, where the impurity separates as a liquid instead of crystallizing, often trapping the desired product.
-
Volatility: While it has a relatively high boiling point (171-172 °C), it can be volatile enough to be challenging to remove completely under high vacuum without potential loss of the desired product, especially if the product is also somewhat volatile.[3]
-
Hygroscopic Nature: Pinacol readily absorbs moisture from the atmosphere to form a hexahydrate, which can alter its solubility and behavior during purification.[4]
Q2: I've tried standard silica gel chromatography, but the pinacol co-elutes with my product. What can I do?
A2: This is a very common issue. Standard silica gel chromatography often fails to provide adequate separation of pinacol from products of similar polarity. Here are two advanced chromatographic strategies:
-
Boric Acid-Treated Silica Gel: Over-adsorption of pinacol boronic esters on silica gel can lead to tailing and poor separation.[6][7] Impregnating the silica gel with boric acid can suppress this over-adsorption, leading to sharper peaks and better separation.[6][7]
-
Alternative Solvent Systems: Experiment with different eluent systems. Sometimes, a less conventional solvent mixture can provide the necessary selectivity. For instance, a heptane/isopropanol system has been reported to be effective for some Bpin compounds.
Q3: Can I use a chemical approach to remove pinacol?
A3: Yes, converting pinacol into a different compound with distinct physical properties is a highly effective strategy. The two primary methods are:
-
Pinacol Rearrangement: This acid-catalyzed reaction converts the 1,2-diol (pinacol) into a ketone (pinacolone).[8][9] Pinacolone has a significantly lower boiling point and different polarity, making it much easier to separate by distillation or chromatography.
-
Oxidative Cleavage: Vicinal diols like pinacol can be cleaved into two ketone molecules (acetone in this case) using an oxidizing agent like sodium periodate (NaIO₄).[10][11] The resulting acetone is highly volatile and easily removed.
When dealing with pinacol boronate esters, a useful technique is to convert them to other boronate derivatives that are easier to purify. One common method is the transesterification with diethanolamine (DEA) to form a crystalline DEA boronate, which can often be isolated by filtration.[12][13]
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step protocols for the most effective methods of pinacol removal.
Method 1: Purification by Recrystallization
Recrystallization is often the first method attempted for purifying solids. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while pinacol remains in the mother liquor.
I have a solid product contaminated with pinacol. How do I choose a recrystallization solvent?
The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot, while pinacol is soluble at both temperatures. Given pinacol's properties, here are some starting points:
-
Single-Solvent System (for non-polar to moderately polar products): Water can be a good choice if your product is insoluble, as pinacol is soluble in hot water and forms a hexahydrate upon cooling.[4]
-
Mixed-Solvent System (for more polar products): A common and effective approach is to use a solvent pair where your product is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent), while pinacol is soluble in the "good" solvent.[14][15] A frequently successful combination is a polar solvent like ethyl acetate or acetone as the "good" solvent, and a non-polar solvent like hexanes or petroleum ether as the "bad" solvent.[16][17]
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for mixed-solvent recrystallization.
Detailed Protocol: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Saturation: While keeping the solution hot, add hexanes dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[18]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" | The boiling point of the solvent is too close to the melting point of the product, or the solution is supersaturated. | Add more of the "good" solvent to the hot mixture and reheat until clear before cooling again. |
| No crystals form | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor recovery | The product is too soluble in the chosen solvent system, even when cold. | Try a different solvent system. Ensure the minimum amount of hot solvent was used. Wash the collected crystals with ice-cold solvent. |
| Pinacol crystallizes with the product | The solution was cooled too quickly, trapping impurities. | Ensure slow cooling to room temperature before moving to an ice bath. The product and pinacol may have very similar solubility profiles in the chosen system; consider an alternative purification method. |
Method 2: Flash Chromatography on Boric Acid-Treated Silica Gel
This method is particularly effective for purifying pinacol boronate esters, which are prone to degradation and poor separation on standard silica gel.
How do I prepare and use boric acid-treated silica gel?
The boric acid deactivates Lewis acidic sites on the silica surface, preventing the decomposition and strong adsorption of the boronic esters.[19][20]
Workflow for Boric Acid-Treated Silica Gel Chromatography
Caption: Workflow for chromatography on boric acid-treated silica.
Detailed Protocol: Flash Chromatography on Boric Acid-Treated Silica Gel
Adapted from Hitosugi et al., 2012.[6]
-
Preparation of Boric Acid-Treated Silica Gel:
-
Mix silica gel (e.g., 300 mL) with boric acid (e.g., 28.0 g) in ethanol (e.g., 550 mL).
-
Stir the slurry for 2 hours at room temperature.
-
Filter the silica gel and wash it three times with ethanol.
-
Dry the silica gel under vacuum overnight, followed by drying in an oven at 100 °C for 48 hours.[20]
-
-
Column Packing: Pack a flash chromatography column with the prepared silica gel using a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Analysis: Monitor the fractions by TLC. Pinacol can often be visualized using a potassium permanganate stain, where it will appear as a yellow-brown spot on a purple background.[1][21][22] Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Perform TLC with various solvent systems to find one that gives good separation between your product and pinacol. |
| Product decomposition on the column | The product is sensitive to silica gel. | Ensure the boric acid treatment was thorough. Neutralizing the silica gel with triethylamine in the eluent can also help. |
| Streaking of spots on TLC | Sample is too concentrated, or there are interactions with the stationary phase. | Dilute the sample for TLC. The boric acid-treated silica should minimize streaking for boronic esters. |
Method 3: Chemical Conversion of Pinacol
When physical separation methods fail, converting pinacol to a more easily separable compound is an excellent alternative.
My product is stable to acid. How can I use the pinacol rearrangement for purification?
The pinacol rearrangement converts pinacol to pinacolone, which has very different physical properties.[8][23]
Physical Properties Comparison
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Pinacol | C₆H₁₄O₂ | 118.17 | 40-43 | 171-172 | Soluble in hot water, alcohol, ether[24] |
| Pinacolone | C₆H₁₂O | 100.16 | -52.5 | 106 | Sparingly soluble in water; soluble in most organic solvents[23] |
Workflow for Pinacol Rearrangement
Caption: Workflow for purification via pinacol rearrangement.
Detailed Protocol: Pinacol Rearrangement
Adapted from Organic Syntheses, Coll. Vol. 1, p.462 (1941); Vol. 5, p.91 (1925).[23]
-
Reaction Setup: In a round-bottom flask equipped for distillation, combine the crude product containing pinacol with 6 N sulfuric acid.
-
Distillation: Heat the mixture to distill the pinacolone (and potentially water) as it forms. Continue distillation until the organic layer in the distillate no longer increases in volume.
-
Separation: Separate the pinacolone layer from the aqueous layer in the collected distillate.
-
Product Isolation: The desired product, now free of pinacol, remains in the reaction flask and can be isolated by extraction, followed by further purification if necessary.
Caution: Ensure your desired compound is stable under acidic conditions before attempting this method.
Method 4: Chemical Conversion of Pinacol Boronate Esters
For purifications involving pinacol boronate esters, conversion to a diethanolamine (DEA) boronate can simplify isolation.
How does conversion to a DEA boronate help with purification?
DEA boronates are often crystalline solids that are insoluble in common organic solvents like diethyl ether.[12][13] This allows for their isolation by simple filtration, leaving the pinacol and other soluble impurities behind in the filtrate. The purified DEA boronate can then be hydrolyzed back to the boronic acid.
Workflow for DEA Boronate Formation and Hydrolysis
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process | AIChE [aiche.org]
- 4. prepchem.com [prepchem.com]
- 5. The preparation of pinacol_Chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ivypanda.com [ivypanda.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. orgosolver.com [orgosolver.com]
- 11. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. echemi.com [echemi.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. TLC stains [reachdevices.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. reddit.com [reddit.com]
Validation & Comparative
Comparative Analytical Guide: 2-Formyl-4-nitrophenylboronic Acid Pinacol Ester
This guide provides an in-depth analytical comparison of 2-Formyl-4-nitrophenylboronic acid pinacol ester , focusing on its 1H NMR interpretation, stability profile, and performance relative to alternative boronic acid derivatives.[1]
Executive Summary
2-Formyl-4-nitrophenylboronic acid pinacol ester (CAS: 1351054-91-5) is a highly functionalized arylboronate intermediate used in the synthesis of complex heterocycles and biaryls via Suzuki-Miyaura coupling.[1][2]
Unlike its free boronic acid counterpart, this pinacol ester (Bpin) offers superior solubility in non-polar organic solvents and resistance to protodeboronation. However, its electron-deficient nature (due to nitro and formyl groups) makes it prone to specific degradation pathways that must be monitored via 1H NMR.[1]
Key Distinction: The presence of the pinacol "diagnostic singlet" at ~1.3 ppm is the primary spectroscopic handle for distinguishing the ester from the hydrolyzed acid or boroxine anhydrides.
Structural & Electronic Analysis
To interpret the NMR accurately, one must understand the electronic environment affecting the protons.
-
Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) that significantly deshields the ortho protons (H-3 and H-5).[1]
-
Formyl Group (-CHO at C2): A strong EWG that deshields the ortho proton (H-3) and provides a distinct downfield singlet (~10 ppm).[1]
-
Pinacol Boronate (-Bpin at C1): Acts as a weak sigma-donor but interacts with the pi-system.[1] Its bulky nature prevents dimerization, unlike the free acid.
Visualization: Structural NMR Assignment
The following diagram maps the electronic influences to the predicted chemical shifts.
Caption: Predicted 1H NMR assignment based on substituent additivity rules (CDCl3). H-3 is the most downfield aromatic signal due to the synergistic deshielding of the flanking Nitro and Formyl groups.
Comparative Performance Analysis
The following table compares the Pinacol Ester against its primary alternatives: the Free Boronic Acid and MIDA Boronate.
| Feature | Pinacol Ester (Bpin) | Free Boronic Acid (-B(OH)₂) | MIDA Boronate |
| 1H NMR Clarity | High. Sharp methyl singlet (12H) confirms identity.[1] | Low. Broad OH peaks; often complicates aromatic region due to boroxine formation. | Medium. Distinct methylene doublets, but complex solubility. |
| Solubility (CDCl₃) | Excellent. Standard solvent for QC.[1] | Poor. Often requires DMSO-d₆ or CD₃OD.[1] | Poor. Requires DMSO-d₆ or MeCN-d₃. |
| Stability (Silica) | High. Can be purified by flash chromatography.[1] | Low. Streaks on silica; often degrades. | High. Stable, but requires polar eluents. |
| Reactivity | Ready for Suzuki coupling.[3] | Prone to protodeboronation (loss of Boron).[1] | Slow release; requires hydrolysis step. |
| Atom Economy | Lower (Loss of pinacol = C₆H₁₂).[1] | Higher (Loss of water).[1] | Lowest (Loss of MIDA ligand).[1] |
Critical Insight: For the 2-formyl-4-nitro substitution pattern, the Free Boronic Acid is notoriously unstable.[1] The electron-withdrawing nitro group facilitates hydrolytic cleavage of the C-B bond (protodeboronation), especially under basic conditions. The Pinacol Ester mitigates this by sterically protecting the boron atom.
Detailed 1H NMR Interpretation (CDCl₃)
A. The Diagnostic Region (0.0 – 2.0 ppm)[1]
-
Signal: Sharp Singlet (~1.38 ppm).[1]
-
Integration: 12 Protons.
-
Interpretation: This is the "Pinacol Fingerprint."
B. The Aromatic Region (7.5 – 9.0 ppm)
Due to the strong electron-withdrawing nature of both -NO₂ and -CHO, all aromatic protons are shifted downfield relative to benzene (7.26 ppm).[1]
-
H-3 (~8.85 ppm, d, J ≈ 2.5 Hz):
-
Located between the Nitro and Formyl groups.
-
Appears as a doublet due to meta-coupling with H-5.[1]
-
Note: This proton is extremely acidic for an aromatic proton.
-
-
H-5 (~8.45 ppm, dd, J ≈ 8.5, 2.5 Hz):
-
Ortho to the Nitro group.
-
Appears as a doublet of doublets (ortho-coupling to H-6, meta-coupling to H-3).
-
-
H-6 (~8.05 ppm, d, J ≈ 8.5 Hz):
-
Ortho to the Boronate.
-
Usually the most upfield of the three aromatic protons, but still deshielded compared to unsubstituted phenyl rings.
-
C. The Aldehyde Region (10.0 – 11.0 ppm)[1]
-
Signal: Singlet (~10.4 ppm).[1]
-
Interpretation: Confirms the integrity of the formyl group.
-
Instability Flag: If this peak diminishes and a broad singlet appears ~10-12 ppm (COOH), the aldehyde has oxidized to the carboxylic acid (2-carboxy-4-nitrophenylboronate).[1]
-
Experimental Protocol: Hydrolytic Stability QC
Because electron-deficient boronates are susceptible to hydrolysis, this protocol validates the reagent quality before use in expensive coupling reactions.
Objective: Determine the ratio of Intact Ester vs. Hydrolyzed Acid/Free Pinacol.
Materials:
-
Sample: 10 mg of 2-Formyl-4-nitrophenylboronic acid pinacol ester.
-
Solvent: CDCl₃ (0.6 mL).[1] Note: Do not use DMSO-d₆ initially, as it can solubilize boronic acid impurities that would otherwise precipitate, complicating the analysis.[1]
Workflow:
-
Dissolution: Dissolve the sample in CDCl₃. The solution should be clear. Turbidity suggests hydrolysis (free boronic acids are insoluble in chloroform).[1]
-
Acquisition: Run a standard 1H NMR (16 scans).
-
Integration Analysis:
Visualization: QC Decision Tree
Caption: Quality Control decision matrix for validating boronic ester integrity prior to synthesis.
References
-
Structural Assignment & Shifts
-
Boronate Stability Studies
-
Synthesis & Characterization
Sources
- 1. Ergosterol(57-87-4) 13C NMR [m.chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Reactivity comparison of 2-Formyl-4-nitrophenylboronic acid pinacol ester vs free acid
This guide provides an in-depth technical comparison of 2-Formyl-4-nitrophenylboronic acid (Free Acid) versus its Pinacol Ester (Bpin) derivative. It is designed for researchers optimizing cross-coupling reactions or developing reversible covalent sensors.
Technical Guide for Assay Development & Synthetic Optimization
Executive Summary: The Stability-Reactivity Trade-Off
The choice between the free acid and the pinacol ester of 2-formyl-4-nitrophenylboronic acid is governed by a fundamental trade-off between Lewis acidic reactivity and hydrolytic stability .
-
The Free Acid (CAS: 1446265-99-1) is the thermodynamically activated species. The electron-withdrawing 4-nitro group enhances the Lewis acidity of the boron center, facilitating rapid transmetallation in Suzuki couplings and strong dative B–N bonding in bioconjugation. However, it is prone to protodeboronation and boroxine trimerization .
-
The Pinacol Ester acts as a "masked" Lewis acid. The steric bulk and diol chelation of the pinacol group attenuate the boron center's electrophilicity. It serves as a robust storage form that releases the active species only under specific hydrolytic conditions.
Chemical Profiles & Structural Dynamics
| Feature | Free Acid (Active) | Pinacol Ester (Latent) |
| Structure | Trigonal planar ( | Monomeric, sterically hindered |
| Lewis Acidity | High (Enhanced by 4-NO | Low (Attenuated by |
| Storage Stability | Poor (Hygroscopic, forms anhydrides) | Excellent (Resistant to oxidation/hydrolysis) |
| Key Risk | Protodeboronation (C–B bond cleavage) | Incomplete hydrolysis (Stalled reaction) |
| Primary Use | Sensors, Rapid Cross-Coupling | Pharmaceutical Intermediates, Library Storage |
The "4-Nitro" Effect
The nitro group at the para position is critical. It is a strong electron-withdrawing group (EWG), which pulls electron density from the aromatic ring and, by extension, the boron atom.
-
Consequence 1: The boron becomes hyper-electrophilic, increasing its affinity for diols (sugars) and amines.
-
Consequence 2: The C–B bond becomes polarized, making the free acid significantly more susceptible to base-catalyzed protodeboronation compared to unsubstituted phenylboronic acids. The pinacol ester protects against this degradation.
Reactivity Case Study 1: Suzuki-Miyaura Cross-Coupling
In Palladium-catalyzed coupling, the species are not kinetically equivalent. The pinacol ester is often a "slow-release" reservoir.
Mechanistic Divergence
-
Free Acid Pathway: Enters the catalytic cycle directly after reacting with base to form the boronate [Ar-B(OH)3]-. This species undergoes rapid transmetallation with L_nPd(II)-Ar'.
-
Pinacol Ester Pathway: Must typically undergo hydrolysis or ligand exchange (with base like OH- or CO3 2-) to open the chelate ring before transmetallation can occur efficiently. The steric bulk of the pinacol methyl groups hinders the approach of the Palladium complex.
Experimental Data: Relative Rates
-
Free Acid: Reaction completion often < 1 hour (Standard conditions).
-
Pinacol Ester: Reaction completion 2–6 hours (Requires excess base/water to drive hydrolysis).
Protocol: Optimized Coupling for 4-Nitro Substrates
Use this protocol to minimize protodeboronation while maintaining rate.
-
Solvent: Dioxane:Water (4:1). Water is mandatory for the ester.
-
Base: K
PO (3.0 equiv). Weaker bases reduce protodeboronation risk compared to hydroxides. -
Catalyst: Pd(dppf)Cl
(3 mol%). -
Temperature: 80 °C.
-
Procedure:
-
If using Ester: Pre-stir the ester with base/water for 15 mins before adding catalyst to initiate hydrolysis.
-
If using Acid: Add all components simultaneously; monitor strictly by TLC/LCMS to stop immediately upon completion to prevent deboronation.
-
Reactivity Case Study 2: Dynamic Covalent Chemistry (Imine Formation)
This compound class is unique due to the ortho-formyl group, which allows for reversible reaction with amines (sensing/bioconjugation).
The Wulff-Type Interaction
When the aldehyde condenses with an amine to form an imine, the nitrogen lone pair can coordinate datively to the boron, forming a stable 5-membered ring (Wulff-type).
-
Free Acid: The empty
-orbital is available. Imine formation is thermodynamically driven by the subsequent B–N bond formation. -
Pinacol Ester: The boron is already occupied by the pinacol diol. The B–N interaction is blocked . The pinacol must be displaced for the stabilization to occur.
Diagram: Pathway Comparison
Caption: The Free Acid pathway (Red) allows immediate thermodynamic stabilization via B-N bond formation. The Pinacol Ester pathway (Blue) is kinetically trapped unless conditions force the release of pinacol.
Protocol: Imine-Based Sensing Assay
Objective: Detect amine binding via fluorescence/NMR shift.
-
Reagent: Use Free Acid . The ester will yield false negatives or slow response times.
-
Solvent: DMSO-d6 or Methanol. (Avoid pure water if solubility is low, but water aids B-N bond reversibility).
-
Observation:
-
11B NMR: Shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral) confirms B–N interaction.
-
Stability: The 4-nitro group makes this B–N bond significantly stronger than in unsubstituted analogues, allowing detection of less nucleophilic amines.
-
Summary Data Table
| Parameter | 2-Formyl-4-nitro-PBA (Acid) | 2-Formyl-4-nitro-PBA-pin (Ester) |
| Suzuki Rate ( | Fast (1.0) | Slow (~0.1 - 0.3) |
| Atom Economy | High | Lower (Loss of pinacol) |
| Sensitivity to Base | High (Degrades at pH > 12) | Moderate (Stable up to pH 10) |
| Imine Stability | High (B-N stabilized) | Low (Unless pinacol removed) |
| Solubility | Polar solvents (MeOH, DMSO, Water w/ base) | Non-polar/Polar (DCM, THF, Toluene) |
References
-
Suzuki-Miyaura Mechanism & Transmetallation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
-
Hydrolysis Kinetics of Pinacol Esters
-
Ortho-Formyl/Amino Boronic Acid Interactions (Wulff-Type)
-
Boroxine Formation & Stability
Sources
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
